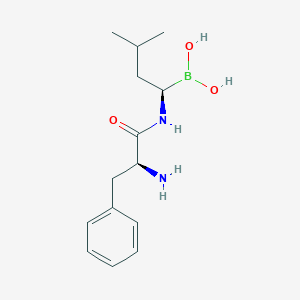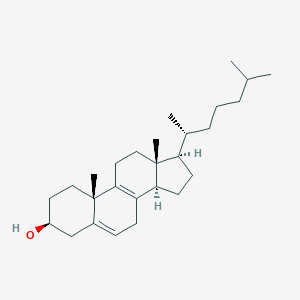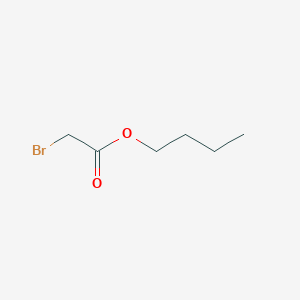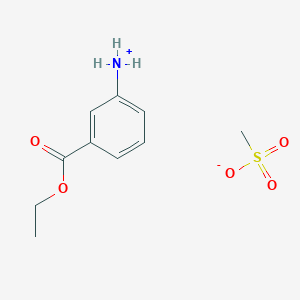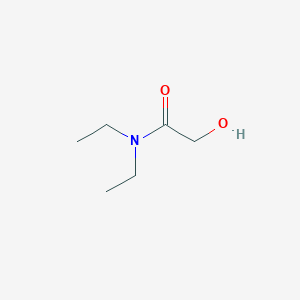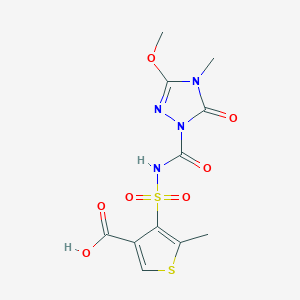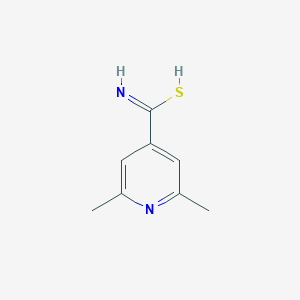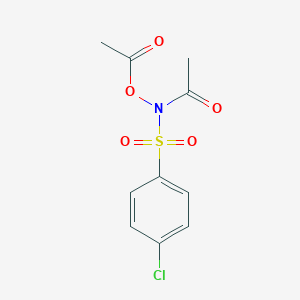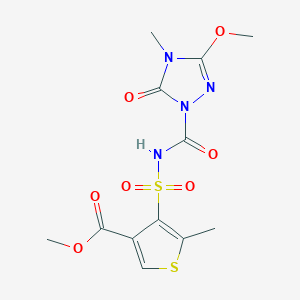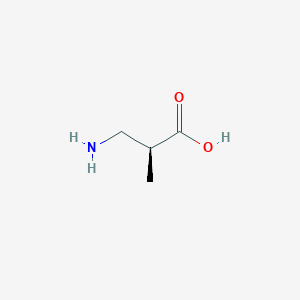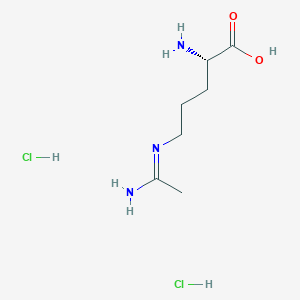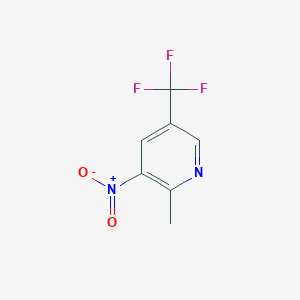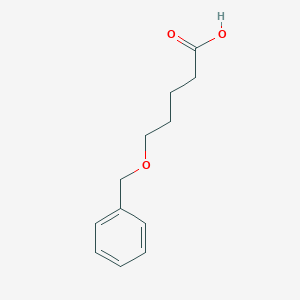
2-Butylsulfanyloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butylsulfanyloxane is a chemical compound that belongs to the class of organic compounds known as sulfides. It is also known as 2-Butylthio-1H-benzimidazole-5-carbaldehyde and is used in scientific research for various purposes.
作用机制
The mechanism of action of 2-Butylsulfanyloxane is based on its ability to bind to metal ions and thiols. The compound contains a benzimidazole moiety that acts as a metal ion chelator. It also contains a thiol-reactive group that reacts with thiols to form a stable adduct. The binding of 2-Butylsulfanyloxane to metal ions and thiols results in a change in its fluorescence properties, which can be used to detect the presence of these molecules.
生化和生理效应
The biochemical and physiological effects of 2-Butylsulfanyloxane are not well understood. However, it is known that the compound is not toxic to cells and does not interfere with normal cellular processes. It has been used in cell imaging studies to visualize the distribution of metal ions and thiols in cells.
实验室实验的优点和局限性
One of the main advantages of using 2-Butylsulfanyloxane in lab experiments is its high selectivity and sensitivity for metal ions and thiols. It is also relatively easy to synthesize and purify. However, the compound has some limitations. It is not stable in aqueous solutions and requires the use of organic solvents. In addition, the fluorescence properties of the compound can be affected by pH and temperature.
未来方向
There are several future directions for the use of 2-Butylsulfanyloxane in scientific research. One direction is the development of new fluorescent probes based on the benzimidazole scaffold. Another direction is the use of 2-Butylsulfanyloxane in the detection of metal ions and thiols in living organisms. This could have applications in the diagnosis and treatment of diseases such as cancer and Alzheimer's disease. Finally, the use of 2-Butylsulfanyloxane in the synthesis of other organic compounds could lead to the development of new drugs and materials.
合成方法
The synthesis of 2-Butylsulfanyloxane can be achieved by reacting 2-amino-1-butanol with 2-chlorobenzaldehyde in the presence of sodium sulfide. The reaction takes place in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
科学研究应用
2-Butylsulfanyloxane has been used in scientific research for various purposes. It is used as a fluorescent probe for the detection of metal ions such as copper, mercury, and zinc. It has also been used as a fluorescent probe for the detection of thiols in biological samples. In addition, it has been used as a reagent for the synthesis of other organic compounds.
属性
CAS 编号 |
16315-52-9 |
|---|---|
产品名称 |
2-Butylsulfanyloxane |
分子式 |
C9H18OS |
分子量 |
174.31 g/mol |
IUPAC 名称 |
2-butylsulfanyloxane |
InChI |
InChI=1S/C9H18OS/c1-2-3-8-11-9-6-4-5-7-10-9/h9H,2-8H2,1H3 |
InChI 键 |
XOARRFYEIGERRS-UHFFFAOYSA-N |
SMILES |
CCCCSC1CCCCO1 |
规范 SMILES |
CCCCSC1CCCCO1 |
同义词 |
2-(Butylthio)tetrahydro-2H-pyran |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



